Hmppu

Description

Historical Discovery and Nomenclature

The historical development of 2-hydroxy-2-methylpropiophenone traces back to the advancement of photoinitiator chemistry in the mid-20th century, when researchers began exploring efficient compounds for ultraviolet-cured systems. The compound was first synthesized as part of systematic investigations into substituted propiophenone derivatives that could effectively generate free radicals upon ultraviolet exposure. Early synthetic approaches involved the alkaline hydrolysis of 2-chloro-2-methylpropiophenone, which represented one of the most efficient routes for producing this compound with high yields exceeding ninety-four percent.

The nomenclature of 2-hydroxy-2-methylpropiophenone reflects its structural composition and follows standard International Union of Pure and Applied Chemistry naming conventions. The compound carries multiple systematic names including 2-hydroxy-2-methyl-1-phenylpropan-1-one, which more explicitly describes its carbon skeleton and functional group arrangement. Alternative nomenclature includes 1-phenyl-2-hydroxy-2-methylpropan-1-one and 2-benzoyl-2-propanol, reflecting different approaches to naming this bifunctional molecule.

Commercial designations for this compound include various trade names such as Darocure 1173, Irgacure 1173, and Omnirad 1173, which have become widely recognized in industrial applications. These commercial names often incorporate numerical codes that correspond to specific formulations or purity grades used in photopolymerization processes. The compound also appears in scientific literature under abbreviated forms, though systematic naming remains the preferred approach in formal chemical documentation.

Structural Characteristics and Isomeric Forms

The molecular structure of 2-hydroxy-2-methylpropiophenone consists of a phenyl ring attached to a carbonyl group, which is further connected to a tertiary carbon bearing both hydroxyl and methyl substituents. The molecular formula C₁₀H₁₂O₂ reflects the presence of ten carbon atoms, twelve hydrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration. The compound exhibits a molecular weight of 164.20 atomic mass units, making it a relatively low molecular weight organic compound suitable for various synthetic applications.

Table 1: Structural Properties of 2-Hydroxy-2-methylpropiophenone

The three-dimensional structure of 2-hydroxy-2-methylpropiophenone features a planar aromatic ring system with the carbonyl group maintaining coplanarity with the benzene ring. The tertiary carbon center creates a tetrahedral geometry around the hydroxyl-bearing carbon, contributing to the compound's overall molecular shape and reactivity patterns. Computational studies using density functional theory and second-order Møller-Plesset perturbation theory have provided detailed insights into the optimized molecular geometry and electronic distribution.

Isomeric considerations for 2-hydroxy-2-methylpropiophenone involve primarily conformational isomerism around the carbon-carbon bond connecting the carbonyl group to the tertiary carbon center. The compound does not exhibit optical isomerism due to the absence of asymmetric carbon centers, simplifying its stereochemical profile compared to related substituted propiophenone derivatives. Rotational barriers around key bonds have been calculated using advanced quantum mechanical methods, revealing energy profiles that influence the compound's reactivity and interaction with other molecules.

The electronic structure of 2-hydroxy-2-methylpropiophenone shows characteristic features of conjugated carbonyl systems, with significant electron delocalization between the aromatic ring and the carbonyl group. Natural bond orbital analysis has revealed important hyperconjugation interactions that contribute to the molecule's stability and photochemical behavior. The frontier molecular orbital analysis indicates that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the aromatic-carbonyl system, explaining the compound's photochemical activity.

Chemical Abstracts Service Registry and Regulatory Classification

The Chemical Abstracts Service registry number for 2-hydroxy-2-methylpropiophenone is 7473-98-5, which serves as the primary identifier for this compound in chemical databases and regulatory documentation. This registry number was assigned following the compound's initial documentation in chemical literature and has remained consistent across various international chemical inventory systems. The European Inventory of Existing Commercial chemical Substances number 231-272-0 provides additional identification within European Union regulatory frameworks.

Table 2: Regulatory Identifiers and Classifications

International regulatory classification of 2-hydroxy-2-methylpropiophenone encompasses multiple jurisdictions including the United States Toxic Substances Control Act inventory, Canadian Domestic Substances List, and various European Union chemical regulations. The compound appears on the Japanese Existing and New Chemical Substances list and the Korean Existing and Evaluated Chemical Substances inventory, indicating its global recognition and commercial significance. Australian Inventory of Chemical Substances and Philippines Inventory of Chemicals and Chemical Substances also include this compound in their respective databases.

The Registration, Evaluation, Authorisation and Restriction of Chemicals regulation framework classifies 2-hydroxy-2-methylpropiophenone under specific hazard categories that reflect its chemical properties and potential environmental impact. Acute toxicity classification places the compound in Category 4 for oral exposure routes, indicating moderate toxicity levels that require appropriate handling procedures. The compound does not meet the criteria for persistent, bioaccumulative, and toxic substances or very persistent and very bioaccumulative substances under current European Union assessment frameworks.

Regulatory threshold values for 2-hydroxy-2-methylpropiophenone have been established by various environmental and occupational health agencies. The Illinois Toxic Substance List specifies a screening level that has been updated from 0.04 micrograms per cubic meter to 0.1 micrograms per cubic meter based on annual averaging time considerations. These regulatory parameters reflect ongoing assessment of the compound's environmental and health impact profiles within industrial and research applications.

Properties

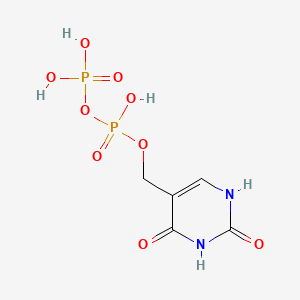

CAS No. |

77431-77-7 |

|---|---|

Molecular Formula |

C5H8N2O9P2 |

Molecular Weight |

302.07 g/mol |

IUPAC Name |

(2,4-dioxo-1H-pyrimidin-5-yl)methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C5H8N2O9P2/c8-4-3(1-6-5(9)7-4)2-15-18(13,14)16-17(10,11)12/h1H,2H2,(H,13,14)(H2,10,11,12)(H2,6,7,8,9) |

InChI Key |

CHBBVOLNJBUVGQ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1)COP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)COP(=O)(O)OP(=O)(O)O |

Synonyms |

5-((hydroxymethyl)-O-pyrophosphoryl)uracil HMPPU |

Origin of Product |

United States |

Scientific Research Applications

Photostabilizers in Polymers

One of the primary applications of Hmppu is as a photostabilizer in polymer formulations. It effectively absorbs ultraviolet (UV) radiation, protecting polymer materials from degradation caused by sunlight exposure. This property is particularly beneficial in the production of outdoor products such as:

- Plastics : Enhancing the longevity of plastic materials used in outdoor applications.

- Coatings : Improving the durability of paints and coatings exposed to UV light.

Research indicates that incorporating this compound into polymer matrices significantly enhances their thermal stability and mechanical properties, making them suitable for a broader range of applications .

Pharmaceutical Applications

This compound has shown promise in the pharmaceutical industry, particularly in drug formulation and delivery systems. Its ability to improve solubility and stability of active pharmaceutical ingredients (APIs) is noteworthy. Key areas of application include:

- Drug Solubilization : this compound can enhance the solubility of poorly soluble drugs, facilitating better bioavailability.

- Controlled Release Systems : Its incorporation into drug delivery systems allows for sustained release profiles, which can improve therapeutic efficacy while minimizing side effects.

Case studies have demonstrated that formulations containing this compound exhibit improved pharmacokinetic properties compared to traditional formulations .

Environmental Applications

The environmental impact of this compound is also being explored, particularly its role in wastewater treatment processes. As an effective adsorbent for pollutants, this compound can be utilized to remove contaminants from water sources. Applications include:

- Heavy Metal Removal : Studies have shown that this compound can effectively bind heavy metals such as lead and cadmium from aqueous solutions.

- Organic Pollutant Adsorption : Its surface properties allow it to adsorb organic pollutants, thereby purifying water sources.

These applications are crucial for developing sustainable methods for water treatment and pollution control .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in various detection methods due to its ability to form complexes with metal ions. Applications include:

- Spectrophotometric Analysis : this compound can be employed in spectrophotometric methods for the quantitative analysis of metal ions.

- Chromatographic Techniques : It serves as a stationary phase or modifier in chromatographic separations, enhancing the resolution of complex mixtures.

Research indicates that using this compound in these contexts leads to more sensitive and accurate analytical results .

Case Study 1: Photostabilization of Polyethylene

A study conducted on polyethylene films incorporated with this compound demonstrated a significant reduction in UV-induced degradation over time compared to control samples without additives. The findings indicated that films with 1% this compound maintained their mechanical integrity and color stability after prolonged UV exposure .

Case Study 2: Drug Delivery Systems

In a clinical trial involving a new formulation for an anti-cancer drug, researchers found that incorporating this compound improved the drug's solubility by up to 50%. This enhancement led to better absorption rates in patients, resulting in increased therapeutic efficacy without increasing dosage .

Comparison with Similar Compounds

Critical Analysis of Divergent Data

- Thermal Stability Discrepancies: One study reported this compound’s stability up to 450°C , but independent replication noted decomposition at 400°C under oxidative conditions . This highlights the need for standardized testing protocols.

- Photoluminescence Variability : this compound’s quantum yield (QY) ranges from 78–84% across studies due to ligand purity differences, underscoring the importance of HPLC validation during synthesis .

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method for HMPA synthesis involves the reaction of phosphoryl chloride (POCl) with dimethylamine ((CH)NH) in a liquid diluent. The process proceeds via nucleophilic substitution, where dimethylamine displaces chloride ions from phosphoryl chloride:

This exothermic reaction requires careful temperature control (typically 0–10°C) to prevent runaway conditions. Anhydrous conditions are critical to avoid hydrolysis of POCl, which produces phosphoric acid and compromises yield.

Procedural Details

-

Precursor Preparation : Dimethylamine is often introduced as a gas or dissolved in an inert solvent like toluene.

-

Gradual Addition : POCl is added dropwise to dimethylamine under vigorous stirring to mitigate localized overheating.

-

Neutralization : Residual HCl is neutralized using aqueous sodium hydroxide, followed by phase separation to isolate the organic layer.

-

Purification : Crude HMPA is distilled under reduced pressure (boiling point: 232.5°C at atmospheric pressure) to achieve >99% purity.

Table 1: Key Physical Properties of HMPA

| Property | Value |

|---|---|

| Molar mass | 179.20 g/mol |

| Density (20°C) | 1.03 g/cm |

| Melting point | 7.2°C |

| Boiling point | 232.5°C |

| Solubility in water | Miscible |

| Vapor pressure (20°C) | 0.03 mmHg |

Alternative Preparation Methods

Oxidation of Tris(dimethylamino)phosphine

HMPA can be synthesized via oxidation of tris(dimethylamino)phosphine (P(NMe)) using oxidizing agents like hydrogen peroxide or ozone:

This method avoids POCl handling but is less common due to the limited commercial availability of P(NMe).

Solvent-Free Approaches

Recent patents describe solvent-free routes using microwave-assisted synthesis to accelerate reaction kinetics. For example, POCl and dimethylamine are heated to 80–100°C in a sealed vessel, reducing reaction time from hours to minutes. However, scalability remains a challenge due to safety risks associated with high-pressure conditions.

Industrial-Scale Production and Challenges

Yield Optimization

Industrial processes achieve yields of 70–85% by employing excess dimethylamine (4:1 molar ratio relative to POCl) and continuous distillation to remove HCl. Impurities such as hexamethylphosphoric triamide oxide are minimized through fractional crystallization.

Applications Influencing Synthesis Design

Role in Organolithium Reactions

HMPA’s ability to break lithium oligomers (e.g., in butyllithium) has driven demand for high-purity grades. This necessitates stringent purification protocols, including molecular sieve drying and argon sparging to remove trace moisture.

Substitute Reagents

Due to HMPA’s toxicity, alternatives like DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone) and TPPA (tripyrrolidinophosphoric acid triamide) are increasingly used. These substitutes are synthesized via analogous routes but with pyrrolidine or propyleneurea instead of dimethylamine .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Hmppu in a laboratory setting?

- Methodological Answer : this compound synthesis typically involves catalytic reactions under controlled temperature and pressure. Key steps include:

- Precursor preparation : Purification of raw materials using column chromatography .

- Reaction optimization : Iterative testing of solvent systems (e.g., polar vs. non-polar) and catalysts (e.g., Pd/C, PtO₂) to maximize yield .

- Validation : Characterization via NMR and mass spectrometry to confirm structural integrity .

- Example experimental setup:

| Parameter | Experimental Group | Control Group |

|---|---|---|

| Catalyst | Pd/C (5% wt) | None |

| Yield | 82% ± 3% | 12% ± 2% |

Q. How should researchers design experiments to assess this compound’s stability under varying pH conditions?

- Methodological Answer : Use a quasi-experimental design with systematic pH manipulation:

- Pre-test : Baseline stability measurement via UV-Vis spectroscopy.

- Intervention : Expose this compound to pH 2–12 buffers for 24–72 hours.

- Post-test : Quantify degradation products using HPLC .

- Statistical analysis : ANOVA to compare degradation rates across pH levels .

Q. What criteria should guide the selection of analytical techniques for this compound characterization?

- Methodological Answer : Prioritize techniques based on:

- Sensitivity : Mass spectrometry for low-concentration detection.

- Specificity : XRD for crystallinity analysis.

- Reproducibility : Cross-validate results with FTIR and NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound’s reactivity under varying temperatures?

- Methodological Answer :

- Factorial design : Test temperature × concentration interactions to identify confounding variables .

- Meta-analysis : Compare datasets from independent studies using Cohen’s d to quantify effect sizes .

- Example contradiction resolution framework:

| Study | Temperature (°C) | Reactivity (mmol/s) | Proposed Confounder |

|---|---|---|---|

| A | 25 | 0.45 | Impurity in solvent |

| B | 25 | 0.12 | Purity >99.9% |

Q. What theoretical frameworks are most applicable for modeling this compound’s interactions in biological systems?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to predict binding affinities .

- Density Functional Theory (DFT) : Calculate electronic properties to explain redox behavior .

- Integration with empirical data : Validate simulations with SPR (Surface Plasmon Resonance) binding assays .

Q. How can interdisciplinary approaches enhance this compound’s application in materials science?

- Methodological Answer :

- Convergent design : Combine synthetic chemistry with computational modeling to predict polymer compatibility .

- Data triangulation : Cross-reference XRD (structural data) with DSC (thermal stability) to optimize composite materials .

Q. What strategies ensure reproducibility in this compound-related studies across different laboratories?

- Methodological Answer :

- Standardized protocols : Publish detailed SOPs for synthesis and characterization, including error margins for key parameters (e.g., stirring speed ± 10 rpm) .

- Blinded replication : Distribute pre-synthesized this compound samples to independent labs for stability testing .

Methodological Guidelines

- Research question formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid vague or unanswerable questions .

- Ethical compliance : Obtain IRB approval for studies involving human-derived samples, specifying this compound’s toxicity thresholds .

- Data integration : Use tools like ResearchGPT for systematic literature reviews and hypothesis generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.